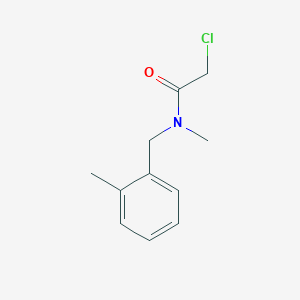

2-chloro-N-methyl-N-(2-methylbenzyl)acetamide

Description

Its molecular formula is C₁₁H₁₄ClNO, with a molecular weight of 211.69 g/mol (calculated based on formula) .

Synthesis: The compound is synthesized via reaction of 2-methylbenzylamine with chloroacetyl chloride under controlled conditions, followed by purification via silica gel chromatography. Key spectral data include:

Properties

IUPAC Name |

2-chloro-N-methyl-N-[(2-methylphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-9-5-3-4-6-10(9)8-13(2)11(14)7-12/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKQDGDFVIAJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN(C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701211986 | |

| Record name | 2-Chloro-N-methyl-N-[(2-methylphenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701211986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851175-23-0 | |

| Record name | 2-Chloro-N-methyl-N-[(2-methylphenyl)methyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851175-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-methyl-N-[(2-methylphenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701211986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-N-(2-methylbenzyl)acetamide typically involves the reaction of 2-methylbenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-(2-methylbenzyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of N-substituted acetamides.

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of N-methyl-N-(2-methylbenzyl)amine.

Scientific Research Applications

2-chloro-N-methyl-N-(2-methylbenzyl)acetamide is used in various scientific research fields, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-(2-methylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs include:

- N-Substituents : Methyl, benzyl, phenethyl, or aryl groups.

- Chlorine Position : Typically at the α-carbon of the acetamide chain.

- Additional Functional Groups : Hydroxyl, nitro, or heterocyclic moieties.

Table 1: Comparative Analysis of Chloroacetamide Derivatives

Crystallographic and Spectroscopic Features

- Hydrogen Bonding : In 2-chloro-N-(2-chlorophenyl)acetamide, N–H⋯O interactions stabilize crystal packing , whereas the target compound’s N-methyl group eliminates N–H bonding, likely altering solubility and crystallinity.

- Conformational Preferences: Substituents on the aromatic ring (e.g., 2-methyl vs. 2-chloro) influence molecular planarity and intermolecular interactions, as noted in and .

Biological Activity

2-Chloro-N-methyl-N-(2-methylbenzyl)acetamide (CAS No. 851175-23-0) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chloro group attached to a methylated acetamide backbone. This structure may influence its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluating various compounds against Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM) found that derivatives similar to this compound demonstrated effective inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 1 to 10 µg/mL, suggesting that this compound may possess comparable efficacy against mycobacterial species .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 5 | Mtb |

| Compound B | 3 | NTM |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its mechanism involves the inhibition of cellular proliferation through apoptosis induction in cancer cell lines. In vitro assays have shown that the compound can reduce cell viability in breast cancer and leukemia cell lines, with IC50 values indicating effective dose-response relationships .

The proposed mechanism of action for this compound involves:

- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It likely inhibits specific enzymes involved in metabolic pathways critical for cell survival.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.

Study on Antimicrobial Activity

In a recent study published in MDPI, researchers screened a library of compounds for activity against NTM. Among the tested compounds, several exhibited over 50% inhibitory activity against mycobacterial strains. Although specific data on this compound was not highlighted, its structural analogs showed promising results, indicating potential for further exploration .

Study on Anticancer Activity

A separate investigation focused on the anticancer properties of related acetamides revealed that compounds with similar structures could induce apoptosis in cancer cells via mitochondrial pathways. The study reported significant reductions in cell viability at concentrations as low as 10 µM, suggesting that the biological activity of this compound warrants further investigation .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-methyl-N-(2-methylbenzyl)acetamide in laboratory settings?

A multi-step synthesis approach is typically employed, leveraging chloroacetamide derivatives as intermediates. For example, a protocol involving C-amidoalkylation of aromatic compounds can yield the target molecule. Key steps include:

- Reagent selection : Use 2-methylbenzylamine and chloroacetyl chloride as precursors, with triethylamine as a base to neutralize HCl byproducts .

- Reaction conditions : Conduct reactions under reflux in dichloromethane (3–6 hours at 273–298 K) to ensure complete conversion .

- Purification : Recrystallization using ethanol or acetone yields high-purity crystals (>95%) suitable for structural analysis .

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

- IR spectroscopy : Identify characteristic peaks for C=O (1650–1700 cm⁻¹), C-Cl (650–750 cm⁻¹), and N-H (3200–3400 cm⁻¹) .

- NMR spectroscopy :

- X-ray crystallography : Resolve torsional angles (e.g., dihedral angles between aromatic rings) to validate spatial conformation .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the reactivity of this compound?

Density Functional Theory (DFT) studies provide insights into:

- Electrophilic reactivity : Calculate Fukui indices to predict reactive sites for nucleophilic/electrophilic attacks .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding (e.g., N-H⋯N interactions) and steric compatibility .

- Thermodynamic stability : Compare Gibbs free energy of different conformers to identify the most stable structure .

Q. How can researchers resolve contradictions in reported reaction yields for this compound’s synthesis?

Discrepancies often arise from variations in:

- Catalyst systems : For example, carbodiimide-based coupling agents (e.g., EDCI) improve yields to 70–80%, while non-catalytic methods yield <50% .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may increase side reactions .

- Temperature control : Excessively high temperatures (>333 K) degrade sensitive intermediates, reducing overall yield .

Recommendation : Use a Design of Experiments (DoE) approach to systematically test variables and optimize conditions .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?

- Functional group substitution : Replace the 2-methylbenzyl group with electron-withdrawing groups (e.g., nitro) to study effects on bioactivity .

- Crystallographic data : Correlate hydrogen-bonding patterns (e.g., N-H⋯O/N interactions) with solubility or binding affinity .

- QSAR modeling : Train models using descriptors like logP, molar refractivity, and HOMO/LUMO gaps to predict biological activity .

Q. What safety protocols are essential when handling this compound in research laboratories?

- Exposure mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact (H303+H313+H333 hazard codes) .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

- Storage : Store in airtight containers at 277–283 K to prevent hydrolysis of the chloroacetamide group .

Methodological Considerations

Q. How can researchers validate the purity of synthesized this compound?

- HPLC-MS : Use a C18 column with a methanol/water gradient (70:30) to detect impurities (<0.5% threshold) .

- Melting point analysis : Compare observed values (e.g., 489–491 K) with literature data to confirm crystallinity .

- Elemental analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .

Q. What analytical challenges arise in studying degradation products of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.